molecular formula C9H13NO2S B13246776 Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone

Cat. No.: B13246776
M. Wt: 199.27 g/mol
InChI Key: LGTNKCFVHAAIBD-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone is an organic compound characterized by the presence of an ethyl group, an imino group, a 2-methoxyphenyl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone typically involves the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide. This reaction is catalyzed by triethylamine in anhydrous ethanol, both at room temperature and under reflux conditions . The reaction yields ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-oxopiperidine-3-carboxylates in 73-90% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The aromatic ring and methoxy group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl(imino)(2-methoxyphenyl)-lambda6-sulfanone can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl-imino-(2-methoxyphenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NO2S/c1-3-13(10,11)9-7-5-4-6-8(9)12-2/h4-7,10H,3H2,1-2H3

InChI Key

LGTNKCFVHAAIBD-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=C1OC

Origin of Product

United States

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